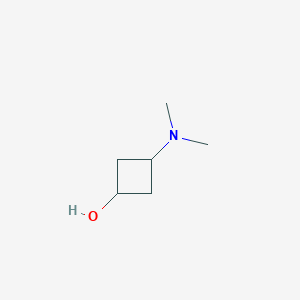

3-(Dimethylamino)cyclobutan-1-ol

Description

BenchChem offers high-quality 3-(Dimethylamino)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-(Dimethylamino)cyclobutan-1-ol

Topic: Physicochemical Properties and Synthetic Applications of 3-(Dimethylamino)cyclobutan-1-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The sp³-Rich Bioisostere

In modern drug discovery, the "escape from flatland" has driven a resurgence in sp³-rich scaffolds. 3-(Dimethylamino)cyclobutan-1-ol represents a critical building block in this domain. Unlike flexible alkyl chains or planar aromatic rings, the 1,3-disubstituted cyclobutane core offers a defined vector relationship between the hydrogen-bond donor (hydroxyl) and the basic center (amine).

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical profile, stereoselective synthesis, and the critical separation of its cis and trans isomers—a common bottleneck in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2]

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain). This puckering significantly influences the spatial orientation of the 1,3-substituents.

2.1 Identity Matrix

| Property | Data |

| IUPAC Name | 3-(Dimethylamino)cyclobutan-1-ol |

| CAS Number | 18126-77-7 (racemic/mixed), 905823-35-0 (cis), 260361-26-8 (trans) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| SMILES | CN(C)C1CC(O)C1 |

| Appearance | Low-melting solid or viscous oil (hygroscopic) |

2.2 Stereochemical Configuration

The 1,3-substitution pattern generates two diastereomers. Distinguishing these is vital for biological activity, as they project exit vectors at drastically different angles.

-

Cis (Syn): The hydroxyl and dimethylamino groups are on the same face of the puckered ring. This isomer often exhibits intramolecular Hydrogen bonding (O-H···N), which can increase lipophilicity (LogP) and permeability.

-

Trans (Anti): The groups are on opposite faces. This conformation maximizes the distance between the polar heads, often leading to higher water solubility and distinct receptor binding profiles.

Figure 1: Stereochemical relationship between cis and trans isomers.

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predicted values (ACD/Labs, EPISuite).

| Property | Value / Range | Technical Insight |

| Boiling Point | 175°C - 185°C (est. at 760 mmHg) | High BP due to hydrogen bonding capability. |

| pKa (Basic) | 9.4 ± 0.2 | Typical for tertiary cycloalkyl amines. The -OH group has minimal inductive withdrawal due to distance (3-position). |

| LogP | 0.2 - 0.5 | Low lipophilicity makes it an excellent "solubilizing" tail for hydrophobic drugs. |

| TPSA | ~23.5 Ų | Low polar surface area suggests good blood-brain barrier (BBB) permeability potential. |

| H-Bond Donors | 1 | The hydroxyl proton. |

| H-Bond Acceptors | 2 | The amine nitrogen and hydroxyl oxygen. |

Synthetic Protocol: Reductive Amination

The most robust route to 3-(dimethylamino)cyclobutan-1-ol avoids the instability of cyclobutyl halides. Instead, we utilize the Reductive Amination of 3-oxocyclobutan-1-ol . This method is scalable and avoids over-alkylation.

4.1 Reaction Pathway

Figure 2: One-pot reductive amination pathway.

4.2 Step-by-Step Methodology

Reagents:

-

3-Oxocyclobutan-1-ol (1.0 eq)

-

Dimethylamine (2.0 eq, 2M solution in THF or MeOH)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1-2 drops, catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-oxocyclobutan-1-ol in DCE (0.2 M concentration). Add Dimethylamine solution and catalytic acetic acid. Stir at room temperature for 30 minutes to equilibrate the hemiaminal/iminium species.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Caution: mild exotherm). Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup (Amine Purification Logic):

-

Extract the aqueous layer with DCM (3x).

-

Critical Step: If purity is low, perform an acid-base extraction. Extract the organic layer with 1M HCl (pulls product into water). Wash the aqueous acidic layer with ether (removes non-basic impurities). Basify the aqueous layer to pH >12 with 4M NaOH, then extract back into DCM.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Separation & Characterization of Isomers

The reductive amination typically yields a thermodynamic mixture (often ~60:40 favoring cis or trans depending on steric bulk). Separation is required for precise biological evaluation.

5.1 Separation Strategy

Method A: Column Chromatography

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). The amino-alcohol is polar; ammonium hydroxide is essential to prevent tailing.

-

Elution Order: typically the less polar isomer (often the cis form due to intramolecular H-bonding) elutes first, but this must be confirmed by NOE.

Method B: Crystallization (Scale-up)

-

Convert the crude oil to the Hydrochloride salt (add 1M HCl in ether).

-

Recrystallize from Isopropanol/Ethanol. One isomer often crystallizes preferentially.

5.2 Analytical Validation (NMR)

Distinguishing cis vs trans requires 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

-

Cis-Isomer: Irradiation of the H1 proton (methine next to OH) will show a strong NOE enhancement of the H3 proton (methine next to NMe₂), indicating they are on the same face.

-

Trans-Isomer: No NOE correlation between H1 and H3.

Figure 3: Purification decision tree for isomer separation.

Handling and Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Amines can oxidize (N-oxide formation) upon prolonged air exposure.

-

Hygroscopicity: The free base is hygroscopic. Handling in a glovebox or rapid weighing is recommended.

-

Safety: Irritating to eyes, respiratory system, and skin. Use standard PPE.

References

-

Synthesis and Properties of 3-Substituted Cyclobutanes: Source:Journal of Medicinal Chemistry. "Cyclobutane Derivatives as Bioisosteres."

-

Reductive Amination Protocols: Source:Organic Reactions.[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

-

Cyclobutane Conformational Analysis: Source:The Journal of Organic Chemistry. "Conformational Preferences of 1,3-Disubstituted Cyclobutanes."

-

Commercial Availability & CAS Data: Source: PubChem & Vendor Catalogs (Enamine, Sigma).

Sources

An In-depth Technical Guide to 3-(Dimethylamino)cyclobutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(Dimethylamino)cyclobutan-1-ol, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into the core chemical attributes, stereoselective synthesis, and potential applications of this compound, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a distinct advantage over more traditional, often planar, aromatic rings by enabling better complementarity with the spatial arrangements of target proteins. The incorporation of cyclobutane scaffolds into drug candidates has been shown to improve a range of pharmacological properties, including metabolic stability, potency, and selectivity, while also reducing planarity and filling hydrophobic pockets.[1][2] The subject of this guide, 3-(Dimethylamino)cyclobutan-1-ol, combines this valuable cyclobutane core with a dimethylamino group, a common pharmacophore in numerous FDA-approved drugs, and a hydroxyl group that provides a convenient handle for further synthetic modifications.[3]

This guide will focus on the technical details of 3-(Dimethylamino)cyclobutan-1-ol, with a particular emphasis on its isomeric forms, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutics.

Core Physicochemical Properties

3-(Dimethylamino)cyclobutan-1-ol exists as two distinct diastereomers: cis and trans. The spatial arrangement of the dimethylamino and hydroxyl groups relative to the cyclobutane ring defines the isomer and significantly influences its physical and chemical properties.

| Property | cis-3-(Dimethylamino)cyclobutan-1-ol | trans-3-(Dimethylamino)cyclobutan-1-ol |

| CAS Number | 905823-35-0 | 905821-42-3 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol |

| Appearance | White solid (reported) | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Melting Point | Data not readily available | Data not readily available |

| Solubility | Data not readily available | Data not readily available |

Note: Specific experimental data for properties such as boiling point, melting point, and solubility are not widely reported in publicly available literature. The information provided is based on data from chemical suppliers.

Stereoselective Synthesis Strategies

While specific, detailed experimental protocols for the synthesis of 3-(Dimethylamino)cyclobutan-1-ol are not extensively published, plausible and efficient stereoselective routes can be designed based on established methodologies for substituted cyclobutane synthesis. The key to accessing either the cis or trans isomer lies in the stereocontrolled reduction of a common precursor, 3-(dimethylamino)cyclobutanone, followed by stereochemical inversion if necessary.

Synthesis of the Precursor: 3-(Dimethylamino)cyclobutanone

The synthesis would likely begin with a [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functional group manipulations to introduce the dimethylamino group at the 3-position.

Stereoselective Reduction to cis-3-(Dimethylamino)cyclobutan-1-ol

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol.[4] This pronounced selectivity is driven by the preference for an anti-facial hydride attack to avoid steric hindrance, a principle consistent with the Felkin-Anh model. The use of bulky reducing agents can further enhance this selectivity.

Experimental Protocol: Plausible Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

-

Reaction Setup: To a solution of 3-(dimethylamino)cyclobutanone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), cool the mixture to a low temperature (e.g., -78 °C).

-

Reduction: Slowly add a solution of a sterically hindered hydride reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to the cooled ketone solution.

-

Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Work-up and Purification: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired cis-3-(Dimethylamino)cyclobutan-1-ol.

Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol via Mitsunobu Inversion

To obtain the trans isomer, a stereochemical inversion of the hydroxyl group of the cis-alcohol is necessary. The Mitsunobu reaction is a reliable and widely used method for achieving such inversions.[5] This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.

Experimental Protocol: Plausible Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol

-

Reaction Setup: To a solution of cis-3-(Dimethylamino)cyclobutan-1-ol and triphenylphosphine (PPh₃) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a suitable carboxylic acid (e.g., p-nitrobenzoic acid).

-

Mitsunobu Reaction: Cool the solution to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Concentrate the reaction mixture and purify the resulting ester intermediate by column chromatography.

-

Hydrolysis: Hydrolyze the purified ester under basic conditions (e.g., with potassium hydroxide in a mixture of tetrahydrofuran and water) to cleave the ester and yield the trans-alcohol.[6]

-

Purification: Purify the crude trans-3-(Dimethylamino)cyclobutan-1-ol by column chromatography to obtain the final product.

Caption: Plausible synthetic workflow for cis and trans isomers.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 3-substituted cyclobutanes. The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative.

-

¹H NMR: The chemical shifts and multiplicities of the ring protons would differ between the cis and trans isomers due to their different spatial environments. The coupling constants between vicinal protons can help to establish the relative stereochemistry.

-

¹³C NMR: The number of unique carbon signals will confirm the overall structure. The chemical shifts of the carbon atoms in the ring will also be sensitive to the cis or trans configuration.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclobutane ring and the methyl groups.

-

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

-

Cyclobutane ring vibrations: Characteristic absorptions in the fingerprint region (600-1000 cm⁻¹) arising from the ring itself.[6]

Mass Spectrometry

In mass spectrometry, amino alcohols typically undergo fragmentation through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and dehydration (loss of a water molecule). The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions that can be used to confirm the structure.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane scaffold makes it a highly attractive component in the design of novel therapeutic agents. It serves as a saturated, non-planar bioisostere for phenyl rings and other flat aromatic systems, which can lead to improved binding affinity and selectivity for protein targets.

The dimethylamino group is a prevalent feature in many marketed drugs and is often incorporated to introduce basicity, which can aid in salt formation and improve aqueous solubility. It can also participate in key interactions with biological targets.[3]

While specific examples of drug candidates containing the 3-(Dimethylamino)cyclobutan-1-ol moiety are not widely disclosed in the public domain, its structural motifs are found in various compounds with diverse biological activities. For instance, related 3-aminocyclobutanol derivatives are key intermediates in the synthesis of inhibitors for targets such as Tyrosine Kinase 2 (Tyk2), which is implicated in autoimmune diseases.[6]

Caption: Logical relationships in drug design.

Safety and Handling

As with any chemical reagent, 3-(Dimethylamino)cyclobutan-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

3-(Dimethylamino)cyclobutan-1-ol, in both its cis and trans isomeric forms, represents a promising and versatile building block for medicinal chemistry and drug discovery. Its combination of a rigid 3D cyclobutane core and a dimethylamino group provides a valuable scaffold for the development of novel therapeutics with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is sparse in the public literature, the established principles of stereoselective synthesis and the known benefits of its constituent motifs underscore its potential for future applications in the development of next-generation pharmaceuticals.

References

-

ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved February 14, 2026, from [Link]

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved February 14, 2026, from [Link]

-

ChemRxiv. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Patsnap. (2018). Preparation method of (R)-3-amino butanol. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

- Google Patents. (n.d.). CN108689866B - Synthesis method of (R) -3-aminobutanol.

-

YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved February 14, 2026, from [Link]

-

University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (2018). Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. Retrieved February 14, 2026, from [Link]

-

UNI ScholarWorks. (n.d.). Investigation of the cis-trans Isomers of Tetrachlorodiaquorhodate (III) Anion. Retrieved February 14, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Structural Conformation & Bioisosteric Utility of 3-(Dimethylamino)cyclobutan-1-ol

Executive Summary

The cyclobutane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique vector to modulate lipophilicity, metabolic stability, and target engagement without the steric penalty of larger rings. Specifically, 3-(dimethylamino)cyclobutan-1-ol represents a high-value pharmacophore where the interplay between ring puckering and substituent orientation dictates physicochemical properties.

This guide provides a rigorous analysis of the structural conformation of its isomers (cis vs. trans), detailing the thermodynamic drivers, synthetic pathways, and analytical protocols required to distinguish and utilize these scaffolds in drug discovery.

Conformational Dynamics & Thermodynamics

The Cyclobutane "Pucker"

Unlike cyclopropane (planar) or cyclohexane (chair), the cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] The fold angle is typically ~25–35° . This puckering creates two distinct substituent environments: pseudo-equatorial and pseudo-axial .

Isomeric Landscape: Cis vs. Trans

For 1,3-disubstituted cyclobutanes, the stereochemical designation depends on the relative orientation of the substituents (Hydroxyl and Dimethylamino groups) across the ring plane.

| Feature | cis-Isomer | trans-Isomer |

| Geometry | Substituents on the same face (Syn) | Substituents on opposite faces (Anti) |

| Conformation | Diequatorial (Preferred) | Equatorial / Axial |

| Steric Strain | Low (1,3-diaxial interactions minimized) | High (One group forced pseudo-axial) |

| Electronic Effect | Intramolecular H-Bond (IMHB) possible | No IMHB possible |

| Thermodynamics | Generally More Stable ( | Less Stable |

The Intramolecular Hydrogen Bond (IMHB) Effect

A critical feature of the cis-3-(dimethylamino)cyclobutan-1-ol isomer is the capacity for an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton (donor) and the amine nitrogen lone pair (acceptor).

-

Mechanism: The 1,3-distance in the cis-diequatorial conformation is ideal (~2.5–3.0 Å) for a 6-membered-like cyclic transition state involving the ring carbons.

-

Consequence: This interaction "masks" the polar heteroatoms, significantly increasing permeability (P_app) and LogP compared to the trans isomer, which exposes both polar groups to the solvent.

Synthetic Pathways & Separation Protocols

The synthesis of 3-substituted cyclobutanols typically proceeds via the reduction of the corresponding ketone. The choice of reducing agent exerts stereoelectronic control over the product ratio.

Protocol: Stereoselective Reduction

To access these isomers, we utilize a ketone reduction strategy.

-

Starting Material: 3-(Dimethylamino)cyclobutan-1-one.

-

Reagent A (Thermodynamic Control): Sodium Borohydride (

) in MeOH. Small hydride attacks from the axial trajectory (less hindered), favoring the stable cis (diequatorial) isomer. -

Reagent B (Kinetic Control): L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The bulky hydride attacks from the equatorial face (sterically more accessible), favoring the trans (axial-equatorial) isomer.

Workflow Visualization

The following diagram outlines the synthetic divergence and separation logic.

Figure 1: Stereodivergent synthesis of cyclobutanol isomers based on hydride steric bulk.

Analytical Characterization

Distinguishing cis from trans in 1,3-disubstituted cyclobutanes requires a multi-faceted analytical approach. Relying solely on coupling constants (

Nuclear Magnetic Resonance (NMR)

-

1H-NMR Chemical Shifts:

-

cis-Isomer: The carbinol proton (H1) and the amine-bearing proton (H3) are in pseudo-axial positions (assuming diequatorial substituents). They typically appear more upfield (shielded) compared to the equatorial protons of the trans isomer.

-

NOE (Nuclear Overhauser Effect): This is the definitive method.

-

cis: Strong NOE correlation between H1 and H3 is NOT expected if they are diaxial (too far apart). However, NOE correlations between the substituents (e.g., N-Methyl protons and H1) may be observed.

-

trans: One proton is axial, one is equatorial.[1][2][3] Stronger cross-ring NOEs may be visible between the axial proton and the axial substituent on the opposite face.

-

-

-

13C-NMR: The cis isomer carbons are often shielded (lower ppm) due to the

-gauche effect arising from the diequatorial arrangement compared to the trans isomer.

Infrared Spectroscopy (IR) - Dilution Study

To confirm the Intramolecular Hydrogen Bond (IMHB) in the cis isomer:

-

Protocol: Record IR spectra of the compound in non-polar solvent (

or -

Observation:

-

Intermolecular H-bond: The broad -OH stretch (~3300-3400 cm⁻¹) disappears upon dilution, replaced by a sharp free -OH peak (~3600 cm⁻¹).

-

Intramolecular H-bond (cis): The H-bonded -OH peak position remains constant regardless of dilution, as the interaction is internal.

-

Physicochemical Implications in Drug Design[4]

The choice between cis and trans isomers is not merely structural; it fundamentally alters the "drug-like" properties of the molecule.

Basicity (pKa) Modulation

Cyclobutane amines generally exhibit lower pKa values than their open-chain counterparts (e.g., dimethylpropylamine) due to the increased s-character of the C-N bond in the strained ring.

-

cis-Isomer: The IMHB stabilizes the neutral form (where the lone pair accepts the H-bond) or the protonated form depending on geometry. Often, the IMHB masks the lone pair, potentially lowering the apparent basicity and improving blood-brain barrier (BBB) penetration.

Permeability & Bioavailability

The cis isomer is often the preferred scaffold for CNS targets.

-

Mechanism: By forming an internal "clamp" (OH...N), the molecule reduces its Polar Surface Area (PSA).

-

Evidence: Studies on nNOS inhibitors have shown that cyclobutane analogs capable of IMHB display significantly higher membrane permeability than those that cannot, despite having identical molecular weights.

Conformational Energy Landscape

Figure 2: Relative thermodynamic stability. The cis-isomer is stabilized by both steric relief (diequatorial) and electronic effects (IMHB).

References

-

BenchChem. Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. (Accessed 2023).

-

National Institutes of Health (NIH). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.

-

Royal Society of Chemistry (RSC). Synthesis of 3-borylated cyclobutanols from epihalohydrins.[4] Chemical Science.[4]

-

American Chemical Society (ACS). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. J. Org. Chem.

-

Bar-Ilan University. An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.[5] (Contextual comparison for sulfonyl derivatives).

Sources

The Stereochemical Dichotomy of 3-(Dimethylamino)cyclobutan-1-ol: A Technical Guide for Researchers

Abstract

The nuanced world of stereochemistry offers profound insights into molecular behavior and biological activity. Within the realm of small carbocyclic scaffolds, the 3-(dimethylamino)cyclobutan-1-ol system presents a compelling case study in the stereochemical control of molecular properties. The seemingly subtle difference between the cis and trans isomers belies significant variations in their synthesis, conformational preferences, and ultimately, their potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of cis- and trans-3-(dimethylamino)cyclobutan-1-ol, offering a foundational resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their stereoisomerism, detail stereoselective synthetic strategies, and provide a thorough analysis of the spectroscopic techniques used for their characterization.

Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, have emerged as valuable scaffolds in modern drug discovery.[1] Their rigid, three-dimensional nature provides a fixed orientation for appended functional groups, which can lead to enhanced target affinity and selectivity compared to more flexible acyclic or larger ring systems.[2] The puckered conformation of the cyclobutane ring further contributes to its utility, allowing for precise spatial positioning of substituents.

The introduction of two substituents on a cyclobutane ring, as in 3-(dimethylamino)cyclobutan-1-ol, gives rise to cis-trans isomerism.[3] In the cis isomer, the dimethylamino and hydroxyl groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly simple geometric difference has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets. Understanding and controlling this stereochemistry is therefore paramount for any research or development program involving this scaffold.

Conformational Landscape and Thermodynamic Stability

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[4] This puckering leads to two distinct substituent positions: axial and equatorial-like. For a 1,3-disubstituted cyclobutane, the relative stability of the cis and trans isomers is determined by the steric interactions of the substituents in the preferred conformations.

In the case of cis-1,3-dimethylcyclobutane, the diequatorial conformation is significantly more stable than the diaxial conformation, minimizing steric strain.[4] Conversely, the trans isomer must have one axial and one equatorial substituent. Consequently, the cis isomer of 1,3-dimethylcyclobutane is more stable than the trans isomer.[4]

Applying this principle to 3-(dimethylamino)cyclobutan-1-ol, it is predicted that the cis isomer , which can adopt a diequatorial-like conformation of its two substituent groups, will be the thermodynamically more stable isomer. The trans isomer, by necessity, will have one substituent in a more sterically hindered axial-like position.

Stereoselective Synthetic Strategies

The ability to selectively synthesize either the cis or trans isomer is crucial for their individual study and application. The synthetic approaches to these isomers are distinct and rely on fundamental principles of stereocontrolled reactions.

Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

The stereoselective synthesis of the cis isomer is most readily achieved through the reduction of 3-(dimethylamino)cyclobutanone. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones proceeds with high diastereoselectivity to afford the cis-alcohol.[5][6] This selectivity is largely independent of the steric bulk of the hydride reducing agent.[6] The preferential attack of the hydride from the face opposite to the existing substituent (anti-facial attack) is favored to minimize steric hindrance and torsional strain in the transition state.[6]

Experimental Protocol: Reduction of 3-(Dimethylamino)cyclobutanone

-

Dissolution: Dissolve 3-(dimethylamino)cyclobutanone (1.0 eq) in anhydrous methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Hydride Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-(dimethylamino)cyclobutan-1-ol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cis isomer.

Caption: Synthetic route to cis-3-(Dimethylamino)cyclobutan-1-ol.

Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol

The synthesis of the trans isomer typically involves the stereochemical inversion of the more readily accessible cis-alcohol. The Mitsunobu reaction is a powerful and reliable method for achieving this inversion of stereochemistry at a secondary alcohol center.[7] This reaction proceeds with a clean Sₙ2 inversion of configuration.

Experimental Protocol: Mitsunobu Inversion of cis-3-(Dimethylamino)cyclobutan-1-ol

-

Reactant Mixture: To a stirred solution of cis-3-(dimethylamino)cyclobutan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Hydrolysis: Upon completion, add a solution of aqueous sodium hydroxide or potassium hydroxide and stir to hydrolyze the intermediate ester.

-

Extraction: Extract the reaction mixture with an organic solvent.

-

Purification: Purify the crude product by column chromatography to yield trans-3-(dimethylamino)cyclobutan-1-ol.

Caption: Synthetic route to trans-3-(Dimethylamino)cyclobutan-1-ol.

Analytical Characterization: Distinguishing Between Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the cis and trans isomers of 3-(dimethylamino)cyclobutan-1-ol. The key distinguishing features are the chemical shifts and, more definitively, the proton-proton coupling constants (J-couplings) of the cyclobutane ring protons.

Predicted ¹H NMR Spectral Data

The puckered nature of the cyclobutane ring leads to different magnetic environments for the axial and equatorial protons. The relative stereochemistry of the substituents significantly influences the observed chemical shifts and coupling constants.

| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Key Differentiating Features |

| CH-OH | ~4.0 - 4.3 | ~3.8 - 4.1 | The carbinol proton in the cis isomer is expected to be slightly downfield. |

| CH-NMe₂ | ~2.8 - 3.2 | ~2.6 - 3.0 | The methine proton adjacent to the nitrogen is also likely to be further downfield in the cis isomer. |

| N(CH₃)₂ | ~2.2 - 2.4 (singlet) | ~2.1 - 2.3 (singlet) | Minimal difference expected. |

| Cyclobutane CH₂ | Multiplets | Multiplets | The pattern and dispersion of these multiplets will differ significantly between the two isomers. |

The Decisive Role of Coupling Constants

The vicinal (³J) and long-range (⁴J) proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In cyclobutane systems, the analysis of these coupling constants provides unambiguous stereochemical assignment.

A key diagnostic is the four-bond coupling (⁴J) between protons on C1 and C3. It has been shown that for cyclobutanes, the ⁴J(eq-eq) coupling is approximately 5 Hz, while the ⁴J(ax-ax) coupling is close to 0 Hz.[8]

-

cis Isomer: With both substituents in equatorial-like positions, the methine protons at C1 and C3 will also be in equatorial-like positions, leading to a significant ⁴J coupling.

-

trans Isomer: With one substituent axial and one equatorial, the corresponding methine protons will also be in axial and equatorial positions, resulting in a much smaller or negligible ⁴J coupling.

Similarly, the vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons will differ based on their cis or trans relationship, providing further confirmation of the stereochemistry.

Applications in Drug Discovery and Development

The distinct three-dimensional arrangement of functional groups in cis and trans isomers of 3-(dimethylamino)cyclobutan-1-ol makes them attractive scaffolds for medicinal chemistry. The dimethylamino group can act as a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets.[9]

The rigid cyclobutane core serves to pre-organize these functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for protein targets such as kinases and proteases.[10] The ability to synthesize and test both the cis and trans isomers allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of the optimal stereochemistry for a given biological target.

Conclusion

The stereochemistry of 3-(dimethylamino)cyclobutan-1-ol is a critical determinant of its physical, chemical, and biological properties. The cis isomer, predicted to be the more thermodynamically stable, can be selectively synthesized via the stereoselective reduction of the corresponding cyclobutanone. The trans isomer can be accessed through a stereochemical inversion of the cis-alcohol, for which the Mitsunobu reaction is a reliable method.

Unambiguous characterization of these isomers is readily achieved through detailed analysis of their ¹H NMR spectra, with particular attention to the vicinal and long-range coupling constants of the cyclobutane ring protons. As the interest in rigid, three-dimensional scaffolds for drug discovery continues to grow, a thorough understanding of the stereochemical nuances of systems like 3-(dimethylamino)cyclobutan-1-ol is essential for the rational design of novel therapeutic agents.

References

-

NMR studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (2020). ResearchGate. [Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2011). Magnetic Resonance in Chemistry, 49(2), 83-90. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15537–15575. [Link]

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. (2022). Chemical Science, 14(2), 346-351. [Link]

-

Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. (2022). Semantic Scholar. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2018). ChemMedChem, 13(1), 6-17. [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2002). Magnetic Resonance in Chemistry, 40(7), 477-482. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2018). Radboud Repository. [Link]

- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules, 17(1), 133-143. [Link]

-

The application of cyclobutane derivatives in organic synthesis. (2003). Chemical Reviews, 103(4), 1431–1467. [Link]

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2013).

-

Scope of substituted 1‐phenylcyclobutanols. [a] [a] Reaction conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 14, 2026, from [Link]

-

Conformational Analysis. (n.d.). University of Melbourne. Retrieved February 14, 2026, from [Link]

- Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (2022). Chemical Science, 14(2), 346-351. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). ACS Omega, 6(5), 3745–3755. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. [Link]

-

Conformational analysis. (2025). Fiveable. [Link]

-

By Transformation of Other Cyclobutanes. (n.d.). Science of Synthesis. Retrieved February 14, 2026, from [Link]

-

Process for the preparation of 3,3-dimethylbutanal. (2008). PubChem. [Link]

-

3-Aminocyclobutanol. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). Vrije Universiteit Brussel. [Link]

-

Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. (2016). Chemistry Stack Exchange. [Link]

-

(1r,3r)-3-(methylamino)cyclobutan-1-ol. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

-

Cis and Trans Isomers. (2025). Chemistry Steps. [Link]

-

cyclobutene. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

-

3-chlorocyclobutanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. (1949). CaltechAUTHORS. [Link]

-

Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. (2001). Tetrahedron, 57(19), 4151-4156. [Link]

-

Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). Journal of Medicinal Chemistry, 67(3), 2038–2055. [Link]

-

cyclobutanone. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Functions and Mechanism of Cyclobutanone. (2025). Liskon Biological. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cornellpharmacology.org [cornellpharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the pKa Values and Basicity of Dimethylamino Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylamino cyclobutane moiety is an increasingly important structural motif in medicinal chemistry. Its constrained four-membered ring system and the basicity of the tertiary amine present unique stereoelectronic properties that can significantly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides a comprehensive exploration of the factors governing the pKa values and basicity of dimethylamino cyclobutane derivatives. We will delve into the intricate interplay of ring strain, conformational preferences, and substituent effects. Furthermore, this guide will detail both state-of-the-art experimental and computational methodologies for the accurate determination and prediction of pKa values, offering field-proven insights to aid in the rational design of novel therapeutics.

The Critical Role of pKa in Drug Discovery and Development

The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For drug candidates, the pKa value profoundly impacts a wide array of biopharmaceutical characteristics, including:

-

Solubility and Dissolution: The ionization state of a drug is a key determinant of its aqueous solubility.[3][4]

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily influenced by its charge.[3][4] Generally, neutral species are more lipophilic and can more readily traverse lipid bilayers.[3]

-

Target Binding: Ionic interactions, such as salt bridges, are often crucial for a drug's binding affinity to its biological target.[1]

-

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all affected by a drug's pKa.[1][2] For instance, the ionization state can influence susceptibility to efflux transporters and metabolic enzymes.[1]

-

Formulation: The choice of salt form and the stability of a drug formulation are directly related to its pKa.[1]

Given that a majority of pharmaceuticals are weak acids or bases, a thorough understanding and precise control of pKa are indispensable for medicinal chemists to optimize drug-like properties and accelerate the development of safe and effective therapies.[2][4] Amines, in particular, are prevalent in drug molecules, and the tunability of their basicity provides a powerful tool for modulating molecular properties.[1]

Factors Influencing the Basicity of Dimethylamino Cyclobutane Derivatives

The basicity of the nitrogen atom in a dimethylamino cyclobutane derivative is a complex function of several interacting factors. A nuanced understanding of these elements is essential for predicting and fine-tuning the pKa of novel compounds.

The Double-Edged Sword of Ring Strain

Cyclobutane rings are characterized by significant angle and torsional strain due to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[5] This strain has a multifaceted impact on the basicity of the exocyclic dimethylamino group.

-

Hybridization and s-Character: To accommodate the strained bond angles within the four-membered ring, the carbon atoms adopt a higher p-character in their C-C bonds.[6][7] Consequently, the exocyclic C-N bond possesses a greater degree of s-character. This increased s-character in the orbital bonding to the nitrogen atom leads to a higher s-character in the nitrogen's lone pair orbital.[6][7] Since s-orbitals are closer to the nucleus, the lone pair is held more tightly, resulting in decreased availability for protonation and thus, lower basicity compared to less strained cyclic or acyclic amines.[6][7][8] This effect is a primary reason why azetidine (a four-membered cyclic amine) is less basic than pyrrolidine (five-membered) or piperidine (six-membered).[6][7][8]

-

Strain Relief upon Protonation: Conversely, the protonation of the dimethylamino group can lead to a change in the hybridization and geometry of the nitrogen atom, which may partially alleviate some of the ring strain. This phenomenon, known as strain relief, can enhance basicity.[9] The overall effect of ring strain on basicity is therefore a balance between the stabilization of the free base due to increased s-character of the lone pair and the stabilization of the conjugate acid through strain relief.

Conformational Landscape: Puckering and Substituent Effects

Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to reduce torsional strain.[5] This puckering creates two distinct substituent positions: axial and equatorial-like. The conformational preferences of the dimethylamino group and other substituents on the cyclobutane ring can significantly modulate basicity.

An extensive conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents can influence the ring-puckering preference.[10][11][12] The interplay between experimental techniques like X-ray diffraction and NMR spectroscopy, combined with computational methods such as DFT calculations and molecular dynamics simulations, is crucial for elucidating these conformational behaviors.[10][11][12]

The orientation of the dimethylamino group (axial vs. equatorial) and the presence of other substituents can lead to steric interactions that influence the accessibility of the nitrogen lone pair for protonation. For instance, a bulky substituent in close proximity to the dimethylamino group could sterically hinder its interaction with a proton, thereby reducing its basicity.

Methodologies for pKa Determination and Prediction

The accurate determination of pKa values is a cornerstone of modern drug discovery.[4][13] A combination of experimental and computational approaches provides the most reliable ionization profiles.[4][13]

Experimental Determination of pKa

Several robust experimental techniques are available for the precise measurement of pKa values. The choice of method often depends on the properties of the compound and the required throughput.

| Technique | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Monitoring pH changes upon addition of a titrant (acid or base). | High accuracy, widely applicable.[14] | Requires larger sample quantities, not suitable for poorly soluble compounds. |

| UV-Vis Spectroscopy | Measuring changes in absorbance at different pH values. | High sensitivity, requires small sample amounts.[15] | Requires a chromophore near the ionization center. |

| NMR Spectroscopy | Observing changes in chemical shifts of nuclei near the ionization site as a function of pH. | Provides site-specific pKa values in polyprotic molecules.[13] | Lower throughput, requires higher concentrations. |

| Capillary Electrophoresis (CE) | Measuring the change in electrophoretic mobility with pH. | High throughput, requires minimal sample.[1] | Can be sensitive to buffer composition. |

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve the dimethylamino cyclobutane derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the amine solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode and the burette tip containing the standardized acid into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the amine solution.

-

Add small, precise increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point.

-

Computational pKa Prediction

In silico pKa prediction methods have become indispensable, especially in the early phases of drug discovery, offering scalable and cost-effective solutions.[13] These methods can be broadly categorized into quantum mechanical (QM) and empirical approaches.

-

Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the protonation/deprotonation reaction.[16] While computationally intensive, they can provide high accuracy, particularly when combined with appropriate solvation models.[16] Density Functional Theory (DFT) is a commonly employed QM method for pKa prediction.[17]

-

Empirical Methods: These approaches rely on existing data to predict pKa values.

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate with pKa values.[18]

-

Database Look-up: These methods search for structurally similar compounds with known experimental pKa values.[18]

-

Linear Free-Energy Relationships (LFER): These techniques utilize empirical relationships like the Hammett and Taft equations.[18]

-

The combination of QM calculations with machine learning is an emerging and powerful approach for accurate pKa prediction across diverse chemical scaffolds.[17]

Case Study: Stereoisomers and their Impact on Basicity

Consider the cis- and trans-isomers of a 3-substituted dimethylamino cyclobutane. The relative orientation of the substituent and the dimethylamino group can lead to different pKa values. For example, a substituent in the cis-position might sterically hinder the approach of a proton to the nitrogen lone pair, resulting in a lower basicity compared to the trans-isomer where the substituent is on the opposite face of the ring.

Furthermore, intramolecular hydrogen bonding between the substituent and the protonated dimethylamino group in one isomer could stabilize the conjugate acid, leading to a higher pKa for that specific stereoisomer. These subtle stereochemical differences underscore the importance of a detailed structural and conformational analysis in understanding the basicity of these derivatives.

Conclusion and Future Outlook

The basicity of dimethylamino cyclobutane derivatives is a finely tuned property governed by a delicate balance of ring strain, conformational preferences, and the electronic effects of other substituents. A comprehensive approach that integrates high-throughput experimental pKa determination with accurate computational prediction is crucial for the rational design of drug candidates incorporating this valuable scaffold. As synthetic methodologies for accessing diverse and stereochemically complex cyclobutane derivatives continue to advance, so too will our ability to modulate their physicochemical properties for optimal therapeutic outcomes. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of pKa and basicity in this important class of molecules.

References

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 71(5), 1869-78. [Link]

-

Al-Mokhna, D. A., Al-Jendeel, H. A., & Al-Amoodi, M. O. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-146. [Link]

-

Maksić, Z. B., & Kovačević, B. (2002). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 75(4), 935-952. [Link]

-

Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

-

Nguyen, H. T., Van, T. N., Phan, T. T., & Vo, T. T. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(21), 7233. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

-

Al-Mokhna, D. A., Al-Jendeel, H. A., & Al-Amoodi, M. O. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-146. [Link]

-

Eduncle. (2020, December 22). How basicity of amines depend upon ring size. [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Kromann, J. C., & Christensen, A. S. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17002–17011. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Ishida, T., & Nishino, T. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (2015, December 1). Computational Approaches to Predict pKa Values. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Raos, G., & Zarić, S. D. (2009). A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. Journal of the Serbian Chemical Society, 74(12), 1335-1341. [Link]

-

Alder, R. W. (1989). Strain effects on amine basicities. Chemical Reviews, 89(5), 1215–1223. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. ijirss.com [ijirss.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. How basicity of amines depend upon ring size [scoop.eduncle.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. mdpi.com [mdpi.com]

- 17. optibrium.com [optibrium.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 3-(Dimethylamino)cyclobutan-1-ol: LogP and Aqueous Solubility

Abstract

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. Among the most critical of these are lipophilicity and aqueous solubility, which dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth framework for the characterization of 3-(Dimethylamino)cyclobutan-1-ol, a novel small molecule scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of the partition coefficient (LogP) and aqueous solubility (LogS), present robust, field-proven experimental protocols for their determination, and discuss the interpretation of these parameters in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive physicochemical profile of early-stage compounds.

Introduction: The Pivotal Role of Physicochemical Properties

In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant portion of candidate attrition can be attributed to suboptimal pharmacokinetic properties.[1] Two of the earliest and most informative indicators of a compound's potential are its lipophilicity and aqueous solubility.[2]

-

Lipophilicity , quantified as LogP, measures a compound's distribution between a lipid-like environment (n-octanol) and water. This property is a key determinant of a drug's ability to permeate biological membranes, such as the gastrointestinal wall and the blood-brain barrier.[3][4]

-

Aqueous Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms.[5] Poor solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[6]

A delicate balance between these two properties is essential. A molecule must be sufficiently water-soluble to dissolve in physiological fluids but also sufficiently lipophilic to cross cellular membranes to reach its target.[7] This guide uses 3-(Dimethylamino)cyclobutan-1-ol (Figure 1) as a case study to illustrate the process of determining these critical parameters. This molecule contains a polar alcohol group and an ionizable tertiary amine, making the pH of the environment a critical factor in its behavior.

Figure 1: Chemical Structure of 3-(Dimethylamino)cyclobutan-1-ol

Lipophilicity Profile: Determination of LogP and LogD

Lipophilicity is arguably the most important physicochemical property of a potential drug.[4] It influences solubility, absorption, membrane penetration, plasma protein binding, and distribution. The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this value, LogP, is used for convenience.[3]

For ionizable molecules like 3-(Dimethylamino)cyclobutan-1-ol, the distribution is pH-dependent. The term LogD is used to describe the partition coefficient at a specific pH, accounting for both the ionized and non-ionized forms of the molecule.[7][8] Given the basic nitrogen atom in our compound, its LogD at physiological pH (7.4) is a more relevant predictor of in-vivo behavior than its LogP (which describes only the neutral species).[4]

Predicted and Experimental Data

As of this writing, specific experimental data for 3-(Dimethylamino)cyclobutan-1-ol is not widely available in public databases. This is common for novel chemical entities. Therefore, the first step is often to use in silico models to predict these properties, which helps prioritize synthetic and testing efforts.[1]

| Parameter | Predicted Value | Prediction Method/Source |

| LogP | 0.35 | SwissADME (iLOGP)[4] |

| LogS (Aqueous Solubility) | -0.88 | SwissADME (ESOL)[4] |

| Solubility (mg/mL) | 14.95 | SwissADME (ESOL)[4] |

| Solubility Class | Soluble | SwissADME (ESOL)[9] |

Note: These values are computational estimates and require experimental validation.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the "gold standard" for LogP and LogD determination, recommended by the OECD.[10] It is a direct measurement of the partition coefficient and is accurate for compounds in the LogP range of -2 to 4.[10][11]

Causality Behind Experimental Choices:

-

Solvent System: n-Octanol is used because its long alkyl chain and polar headgroup mimic the amphipathic nature of biological membrane lipids.

-

Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used for the aqueous phase to simulate physiological conditions and ensure the ionization state of the compound remains constant.

-

Equilibration: Shaking for 24 hours ensures that the compound has fully partitioned between the two phases and reached equilibrium. Insufficient time is a common source of error.

-

Quantification: HPLC-UV is chosen for its sensitivity and ability to accurately measure the compound's concentration in each phase, which is crucial, especially if the compound partitions heavily into one phase.[10]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely.

-

Pre-saturate PBS (pH 7.4) with n-octanol in the same manner. This step is critical to prevent volume changes during the experiment.

-

-

Compound Preparation: Prepare a 1 mg/mL stock solution of 3-(Dimethylamino)cyclobutan-1-ol in the pre-saturated n-octanol.

-

Partitioning:

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated PBS.

-

Seal the vial and place it on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

-

-

Sampling:

-

Carefully withdraw an aliquot from the n-octanol (upper) phase.

-

Carefully withdraw an aliquot from the aqueous (lower) phase. Extreme care must be taken to avoid cross-contamination.[10]

-

-

Quantification:

-

Prepare a series of calibration standards for the compound in both n-octanol and PBS.

-

Analyze the concentration of the compound in the sampled aliquots from both phases using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Workflow Visualization

Aqueous Solubility Profile

Aqueous solubility is a critical factor for oral drug absorption.[12] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[13] Solubility is influenced by a compound's physicochemical properties, including its crystal lattice energy (related to melting point) and its lipophilicity.[14]

There are two main types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for early screening.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is considered the "gold standard" but is more time and resource-intensive.

For lead optimization and candidate selection, thermodynamic solubility provides the most accurate and relevant data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility by allowing an excess of the solid compound to saturate an aqueous solution over an extended period.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid compound ensures that the solution reaches its maximum saturation point.

-

Agitation Time: A 24-72 hour agitation period is necessary to overcome the kinetic barriers of dissolution and ensure a true thermodynamic equilibrium is achieved.

-

Purity: High purity of the test chemical and water is essential to avoid erroneous results.

-

Filtration: After equilibration, any undissolved solid must be completely removed to accurately measure the concentration of the truly dissolved compound. A 0.45 µm filter is standard for this purpose.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 3-(Dimethylamino)cyclobutan-1-ol (e.g., 2-5 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

-

Dissolution:

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vial and place it on a rotating shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspension for at least 24 hours (up to 72 hours may be required for highly crystalline compounds).

-

-

Sample Clarification:

-

Allow the suspension to settle for 1-2 hours.

-

Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare calibration standards of the compound in the same buffer.

-

Analyze the concentration of the compound in the filtered sample using a validated HPLC-UV or LC-MS method.

-

-

Reporting:

-

The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

-

Workflow Visualization

Synthesis and Interpretation

The physicochemical data, whether predicted or experimentally derived, forms the foundation of a compound's ADME profile.

-

LogD₇.₄ Analysis: The predicted LogP of 0.35 for the neutral species of 3-(Dimethylamino)cyclobutan-1-ol suggests a relatively hydrophilic compound. However, at a physiological pH of 7.4, the tertiary amine (with an estimated pKa ~9-10) will be predominantly protonated (ionized). This ionization will significantly increase its affinity for the aqueous phase, resulting in a negative LogD₇.₄ value . A negative LogD suggests that while aqueous solubility will be high, passive membrane permeability may be limited. For orally administered drugs, an optimal LogP/D range is often cited as 0 to 3.[2]

-

Solubility Analysis: The predicted solubility of ~15 mg/mL is quite high and classifies the compound as "Soluble." This is consistent with the expected hydrophilicity from its polar functional groups and low molecular weight. High solubility is advantageous, minimizing the risk that absorption will be "dissolution rate-limited" and simplifying formulation development.

Overall Assessment: Based on in silico predictions, 3-(Dimethylamino)cyclobutan-1-ol exhibits a profile of high aqueous solubility and low-to-moderate lipophilicity. While its high solubility is favorable for formulation, its low LogD₇.₄ might pose a challenge for passive diffusion across biological membranes. This profile suggests that the compound may be a good candidate for targets in the systemic circulation but might require optimization to improve membrane permeability if intended for intracellular targets or CNS penetration. Experimental validation of these parameters is the essential next step to confirm this preliminary assessment.

References

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Droge, S., & Goss, K. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Scribd. (2019). Aqueous Solubility Determination Guide. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]

-